Product packaging for 2,2-Dichloro-1,2-diphenylethanone(Cat. No.:CAS No. 31315-51-2)

2,2-Dichloro-1,2-diphenylethanone

Cat. No.: B3177959
CAS No.: 31315-51-2
M. Wt: 265.1 g/mol
InChI Key: LBPIFDSXYXHYFH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,2-dichloro-1,2-diphenylethan-1-one. pharmaffiliates.com It is also recognized by other names such as Dichlorodeoxybenzoin, Ethanone (B97240), 2,2-dichloro-1,2-diphenyl-, and Acetophenone, 2,2-dichloro-2-phenyl-. pharmaffiliates.com The compound is registered under the CAS Number 31315-51-2. pharmaffiliates.comguidechem.com

The molecular structure consists of a two-carbon chain. One carbon is part of a carbonyl group and is bonded to a phenyl group. The second carbon atom is bonded to the first, as well as to two chlorine atoms and a second phenyl group. This arrangement gives the molecule a unique steric and electronic profile that influences its chemical behavior.

IdentifierValue
IUPAC Name2,2-dichloro-1,2-diphenylethan-1-one
SynonymsDichlorodeoxybenzoin, Ethanone, 2,2-dichloro-1,2-diphenyl; Acetophenone, 2,2-dichloro-2-phenyl-
CAS Number31315-51-2
Molecular FormulaC14H10Cl2O
Molecular Weight265.13 g/mol

Academic Significance and Research Perspectives

While extensive, detailed research specifically on 2,2-Dichloro-1,2-diphenylethanone is not widely published, its structural motifs are of significant interest in organic synthesis and medicinal chemistry. Dichloro-substituted organic molecules play important roles in various fields, particularly in the development of pharmaceuticals. researchgate.net The presence of the dichloromethyl group attached to a carbonyl and two phenyl rings suggests its potential as a versatile intermediate for the synthesis of more complex molecular architectures.

Research into related compounds, such as aryl α,α-dichloroketones, highlights the utility of this functional group. For instance, novel methods have been developed for the synthesis of aryl α,α-dichloroketones using recyclable catalysts, indicating an active area of research in creating such chlorinated functional molecules from readily available starting materials. researchgate.net

Furthermore, studies on the reactions of similar structures, like 1,1-dichloro-2,2-diphenylethene, demonstrate the reactivity of the dichlorinated carbon center. These related compounds undergo reactions with various nucleophilic reagents, leading to the formation of other functional groups and molecular skeletons. acs.org This suggests that this compound could similarly serve as a precursor in a variety of chemical transformations.

The academic interest in this and related compounds lies in their potential as building blocks for novel organic compounds. The reactivity of the carbon-chlorine bonds, coupled with the influence of the adjacent carbonyl and phenyl groups, allows for a range of synthetic manipulations. These could include nucleophilic substitution reactions, reductions, and rearrangements to access diverse chemical scaffolds. However, specific, in-depth research delineating the full scope of the synthetic utility and reaction pathways for this compound itself remains a developing area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2O B3177959 2,2-Dichloro-1,2-diphenylethanone CAS No. 31315-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPIFDSXYXHYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447363
Record name 2,2-Dichloro-1,2-diphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31315-51-2
Record name 2,2-Dichloro-1,2-diphenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2 Dichloro 1,2 Diphenylethanone

Alpha-Halogenation of Carbonyl Precursors

The most direct and common strategy for synthesizing α-haloketones is through the direct halogenation of a suitable carbonyl precursor. jove.com For 2,2-dichloro-1,2-diphenylethanone, the logical starting material is 1,2-diphenylethanone, also known as deoxybenzoin (B349326). The presence of the carbonyl group acidifies the α-hydrogens, facilitating their substitution with halogen atoms. wikipedia.org

Acid-Catalyzed Halogenation Mechanisms

The halogenation of ketones and aldehydes in the presence of an acid catalyst is a cornerstone reaction in organic synthesis. quora.com The mechanism is initiated by the protonation of the carbonyl oxygen by the acid. jove.com This step increases the electrophilicity of the carbonyl carbon and, more importantly, facilitates the tautomerization of the ketone into its enol form. The formation of the enol is the rate-determining step of the reaction and does not involve the halogen. jove.compressbooks.pub

The key steps are as follows:

Protonation of Carbonyl Oxygen: The reaction begins with the acid protonating the carbonyl oxygen, which results in a resonance-stabilized cation. jove.com

Enol Formation: A base (such as the conjugate base of the acid or a solvent molecule) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate. libretexts.org

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic halogen molecule (e.g., Cl₂). jove.com This forms a new carbon-halogen bond at the α-position and generates a protonated ketone intermediate.

Deprotonation: The intermediate is deprotonated, typically by the halide ion formed in the previous step, to yield the α-haloketone and regenerate the acid catalyst. libretexts.org

A significant feature of acid-catalyzed halogenation is that the introduction of the first halogen atom is generally faster than the second. The electron-withdrawing nature of the first halogen substituent decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. jove.comwikipedia.org This property often allows for the selective synthesis of monohalogenated ketones. wikipedia.org However, to achieve dichlorination, more forcing conditions or different methodologies are typically required.

Utilization of Specific Halogenating Agents

A variety of reagents can be employed to achieve the α-halogenation of ketones. The choice of reagent can influence the selectivity and efficiency of the reaction.

Halogenating AgentPrecursorProductConditionsNotes
Chlorine (Cl₂)Deoxybenzoin2-Chloro-1,2-diphenylethanoneAcidic solution (e.g., acetic acid)Can proceed to dichlorination with excess reagent or forcing conditions.
Sulfuryl Chloride (SO₂Cl₂)Ketonesα-ChloroketonesOften used as a source of chlorine.
N-Chlorosuccinimide (NCS)Ketonesα-ChloroketonesA milder alternative to Cl₂.

While acid-catalyzed conditions tend to disfavor dihalogenation, it is not impossible. Using excess halogenating agent and prolonged reaction times or higher temperatures can lead to the formation of the di-substituted product, this compound. Base-promoted halogenation, in contrast, readily leads to polyhalogenation because the introduced halogen increases the acidity of the remaining α-hydrogen, making it easier to remove by a base and facilitating further reaction. wikipedia.org Therefore, treating deoxybenzoin with two or more equivalents of a chlorinating agent under basic conditions would be a plausible, albeit potentially less controlled, route to the target compound.

Geminal Dichlorination via Carbonyl Functionalization

This category encompasses methods that achieve dichlorination at the same carbon atom (geminal) by leveraging the reactivity of the carbonyl group or its adjacent position.

Reactions with Phosgene (B1210022) or Thionyl Chloride in the Presence of Catalysts

While phosgene (COCl₂) and thionyl chloride (SOCl₂) are primarily known for converting carboxylic acids to acyl chlorides masterorganicchemistry.com and alcohols to alkyl chlorides, their reactivity with ketones is more complex. Thionyl chloride has been used to convert α-hydroxy ketones, such as benzoin, into α-chloro ketones like desyl chloride (2-chloro-1,2-diphenylethanone). orgsyn.org This reaction proceeds by converting the hydroxyl group into a chlorosulfite, which then undergoes substitution.

A more direct, though distinct, reaction involves phosphorus pentachloride (PCl₅) with ketones. This reaction does not produce an α-dichloroketone but instead replaces the carbonyl oxygen atom entirely to form a geminal dichloride. quora.comquora.com For example, the reaction of acetone (B3395972) with PCl₅ yields 2,2-dichloropropane. quora.comvedantu.com Applying this to deoxybenzoin would yield 1,1-dichloro-1,2-diphenylethane, not the target ketone.

The direct use of thionyl chloride or phosgene to create a geminal dichloro group at the α-position of a simple ketone like deoxybenzoin is not a standard or commonly reported transformation. More typically, geminal dichlorination at the α-position is achieved through exhaustive halogenation under basic conditions or via more specialized modern methods.

Stereochemical Control in Alpha-Dichlorination

The concept of stereochemical control in the synthesis of this compound is largely moot. The precursor, deoxybenzoin, is achiral. The introduction of the first chlorine atom at the α-position creates a stereocenter, forming a racemic mixture of (R)- and (S)-2-chloro-1,2-diphenylethanone, assuming the reaction proceeds through a planar, achiral enol intermediate. libretexts.org

The subsequent introduction of the second chlorine atom occurs at this newly formed stereocenter. This second substitution eliminates the chirality of the molecule, as the α-carbon is no longer bonded to four different groups. The final product, this compound, is achiral and does not have stereoisomers. Therefore, controlling the stereochemistry during the intermediate monochlorination step is irrelevant to the final product's structure.

Advanced Synthetic Approaches

Modern synthetic chemistry offers alternative routes for halogenation that may provide higher selectivity or milder reaction conditions compared to traditional methods.

Enzymatic Halogenation: Flavin-dependent halogenase (FDH) enzymes have been identified that can catalyze the halogenation of aliphatic carbons. nih.gov Some FDHs are capable of performing gem-dichlorination on 1,3-diketone substrates. nih.gov While not specifically demonstrated for deoxybenzoin, this biocatalytic approach represents a potential green chemistry route for such transformations.

Hypervalent Iodine Reagents: Reagents like (dichloroiodo)benzene have been used for the geminal dichlorination of dicarbonyl compounds. researchgate.netepa.gov These reactions often proceed under mild conditions with high yields. The mechanism involves the transfer of both chlorine ligands from the iodine(III) center to the nucleophilic carbon of a pre-formed ylide. researchgate.net This methodology could potentially be adapted for the dichlorination of deoxybenzoin.

These advanced methods highlight the ongoing development in synthetic chemistry to achieve complex molecular architectures with greater efficiency and control.

Reactivity and Reaction Mechanisms of 2,2 Dichloro 1,2 Diphenylethanone

Nucleophilic Reactivity at the Dichlorinated Carbon Center

The carbon atom bearing two chlorine atoms is highly electrophilic due to the inductive electron-withdrawing effect of the halogens and the adjacent carbonyl group. This makes it a prime target for nucleophilic attack, leading primarily to substitution reactions.

The two chlorine atoms can act as leaving groups in nucleophilic substitution reactions. This reactivity is particularly useful in the synthesis of nitrogen-containing heterocycles, which are significant structural motifs in medicinal and materials chemistry. clockss.orgwiley-vch.denih.gov When 2,2-dichloro-1,2-diphenylethanone reacts with compounds containing two nucleophilic heteroatoms, such as 1,2-diamines or 2-amino-thiols, a condensation reaction can occur to form a heterocyclic ring. For example, reaction with a 1,2-phenylenediamine would be expected to yield a quinoxaline derivative.

The mechanism typically involves a sequential nucleophilic substitution (S_N2) type process. The first nucleophilic group attacks the dichlorinated carbon, displacing one chloride ion. This is followed by an intramolecular cyclization where the second nucleophilic group attacks the same carbon, displacing the second chloride ion to form the stable heterocyclic ring.

Reactions with monofunctional heteroatom nucleophiles are also possible. A study on the analogous compound 1,1-dichloro-2,2-di(p-chlorophenyl)ethane (DDD) reacting with sodium thiophenoxide in ethanol showed a second-order process consistent with a direct S_N2 substitution of both chlorine atoms. researchgate.net This suggests that this compound would react similarly with thiols and other heteroatom nucleophiles to yield disubstituted products.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileProduct TypeGeneral Conditions
1,2-Diamines (e.g., 1,2-Phenylenediamine)Heterocycle (e.g., Quinoxaline derivative)Condensation, often with heating
Thiols (e.g., Thiophenol)ThioacetalBase (e.g., Sodium thiophenoxide) in a protic solvent (e.g., Ethanol) researchgate.net
AlcoholsAcetalBasic or acidic conditions

Carbanions are potent, carbon-based nucleophiles that can attack the electrophilic dichlorinated carbon center to form new carbon-carbon bonds. uobabylon.edu.iqsiue.edu These reactions are fundamental in organic synthesis for constructing more complex molecular skeletons. A carbanion, generated from a suitable precursor like a malonic ester or a nitroalkane in the presence of a base, would attack the CCl₂ group in a nucleophilic substitution fashion, displacing a chloride ion. uobabylon.edu.iqresearchgate.net

Given the presence of two leaving groups, the reaction can potentially proceed to form a disubstituted product if a sufficient excess of the carbanion and base is used. The reaction mechanism is analogous to other S_N2 reactions, where the carbanion's lone pair attacks the carbon center, leading to the expulsion of the chloride ion. csbsju.edu

Electrophilic Reactivity of the Carbonyl Group

The carbonyl group (C=O) is inherently polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity governs the reactivity of the ketone moiety, making it susceptible to addition reactions and enabling various molecular rearrangements.

Nucleophiles can add to the electrophilic carbon of the carbonyl group. ulethbridge.capressbooks.pub In this reaction, the C=O pi bond is broken, and a new bond is formed between the nucleophile and the carbonyl carbon, resulting in a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated during workup to yield an alcohol.

The general mechanism for nucleophilic addition under basic or neutral conditions is:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon.

Intermediate formation: The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide ion.

Protonation: The alkoxide ion is protonated by a solvent or a weak acid to give the final alcohol product. libretexts.org

Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and thus more reactive towards weaker nucleophiles. libretexts.orgulethbridge.ca The electron-withdrawing nature of the adjacent dichloromethyl group in this compound further enhances the electrophilicity of the carbonyl carbon, likely increasing its reactivity towards nucleophilic addition compared to a simple ketone like benzophenone.

While this compound does not undergo rearrangement itself in this form, it is a direct precursor to a compound that does: benzil (B1666583). Upon hydrolysis with water or hydroxide, the two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which rapidly loses water to yield benzil (1,2-diphenylethanedione), a 1,2-diketone.

Benzil is the classic substrate for the Benzilic Acid Rearrangement . berhamporegirlscollege.ac.inmsu.edu This reaction involves the transformation of a 1,2-diketone into an α-hydroxy carboxylic acid upon treatment with a strong base, such as potassium hydroxide. wiley-vch.de

The mechanism proceeds as follows:

Nucleophilic Addition: A hydroxide ion attacks one of the carbonyl carbons of benzil to form a tetrahedral alkoxide intermediate. msu.edu

1,2-Anionotropic Rearrangement: The key step involves the migration of a phenyl group from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. This occurs with a simultaneous push from the alkoxide ion. msu.edu

Acid-Base Reaction: An irreversible proton transfer occurs from the newly formed carboxylic acid to the alkoxide, resulting in a resonance-stabilized carboxylate ion and an alcohol.

Protonation: Acidic workup protonates the carboxylate to yield the final product, benzilic acid (2-hydroxy-2,2-diphenylacetic acid).

This rearrangement is a powerful method for contracting rings or synthesizing α-hydroxy acids. berhamporegirlscollege.ac.in

Elimination Reactions

In the presence of a base, this compound can undergo dehydrochlorination (the elimination of hydrogen chloride) to form an alkene. Due to the structure of the substrate, the mechanism can be complex, with potential competition between the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) pathways. byjus.com

A study on the dehydrochlorination of the closely related 1,1-diaryl-2,2-dichloroethanes found evidence for a concerted E2 elimination, with a possible minor contribution from an E1cB pathway. rsc.org

E2 Mechanism: This is a single-step, concerted reaction where the base removes a proton from the carbon adjacent to the dichlorinated carbon (the α-hydrogen on the benzoyl group is not available, so this would refer to an analogous substrate with an α-hydrogen), while simultaneously the C-Cl bond breaks and the C=C pi bond forms. wikipedia.org The reaction requires an anti-periplanar arrangement of the proton being removed and the chlorine leaving group. msu.edu The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com

E1cB Mechanism: This is a two-step mechanism.

Carbanion formation: The base removes a proton from the carbon alpha to the carbonyl group, forming a resonance-stabilized carbanion (enolate). The carbonyl group is effective at stabilizing this negative charge.

Loss of leaving group: The chloride ion is expelled from the carbanion intermediate to form the double bond. rsc.org

The presence of the carbonyl group, which can stabilize an adjacent negative charge, makes the E1cB mechanism a plausible alternative to the E2 pathway for substrates of this type. The specific base and solvent conditions can influence which mechanism predominates. libretexts.org

Table 2: Comparison of Potential Elimination Mechanisms
FeatureE2 MechanismE1cB Mechanism
KineticsSecond-order (rate = k[substrate][base]) wikipedia.orgCan be first or second order, depending on the rate-determining step
MechanismConcerted (single step) wikipedia.orgStepwise, via a carbanion intermediate rsc.org
IntermediateNone (only a transition state)Carbanion (enolate)
Substrate RequirementRequires an anti-periplanar H and leaving group msu.eduRequires an acidic proton to form a stabilized carbanion

Dehydrochlorination Pathways

While classic dehydrochlorination involves the elimination of a proton and a neighboring chloride to form an alkene, this compound (Ph-CO-C(Cl)₂-Ph) lacks a hydrogen atom on the carbon bearing the chlorine atoms (the α-carbon). Consequently, a direct E2 or E1cb elimination to form a simple vinyl chloride is not possible.

For this compound, reaction with strong nucleophiles or bases can lead to rearrangements and subsequent elimination steps that result in a net loss of HCl. For instance, a proposed pathway could involve a Favorskii-type rearrangement, where a base attacks the carbonyl carbon, leading to a cyclopropanone intermediate which then opens and eliminates to yield unsaturated products. Such complex mechanisms, while not simple eliminations, represent the dehydrochlorination pathways available to this substrate.

Formation of Unsaturated Carbonyl Structures

The reaction of this compound with bases, leading to the elimination of one or both chlorine atoms, can generate various unsaturated structures. The formation of an α,β-unsaturated carbonyl compound, a key structural motif in organic chemistry, is a plausible outcome of these reactions. wikipedia.org These compounds feature a conjugated system of an alkene and a carbonyl group, which imparts unique reactivity. libretexts.org

Depending on the reaction conditions and the specific dehydrochlorination pathway, a potential product is a substituted chlorovinyl ketone. This transformation results in an enone structure where the carbon-carbon double bond is conjugated with the ketone. The synthesis of α,β-unsaturated ketones from various precursors is a significant area of research, with methods developed from saturated carbonyls and silyl enol ethers. rsc.orgpkusz.edu.cn The reactivity of this compound provides a potential, albeit complex, route to such conjugated systems.

Reactivity with Activated Aromatic Systems

This compound can serve as a potent electrophile in reactions with activated aromatic systems, leading to the formation of new carbon-carbon bonds. This reactivity is primarily facilitated by the presence of the two chlorine atoms on the α-carbon, which can act as leaving groups, especially in the presence of a Lewis acid.

Alkylation and Arylation Mechanisms

The reaction of this compound with electron-rich aromatic or heteroaromatic compounds is a key transformation that exemplifies its electrophilic nature. In the presence of a Lewis acid or a strong protic acid, one of the chlorine atoms can be abstracted, generating a highly reactive α-keto carbocation (an acylcarbenium ion). nih.gov

Mechanism of Arylation:

Generation of Electrophile: A Lewis acid, such as aluminum trichloride (AlCl₃), coordinates with one of the chlorine atoms, making it a better leaving group. mt.combyjus.com

Formation of α-Keto Carbocation: The Lewis acid facilitates the departure of the chloride ion, forming a resonance-stabilized carbocation on the α-carbon. This cation is the key electrophilic species.

Nucleophilic Attack: An activated aromatic ring (the nucleophile) attacks the electrophilic carbocation. libretexts.org

Deprotonation: A proton is lost from the aromatic ring to restore its aromaticity, yielding the final arylated product.

This process results in the formation of a new carbon-carbon bond between the α-carbon of the ethanone (B97240) backbone and the aromatic ring, a reaction that can be classified as an arylation. Studies on α-ketophosphates, which also generate α-keto carbocations, have shown that this umpolung (polarity reversal) strategy is effective for the α-arylation of ketones. nih.gov

Formation of Carbon-Carbon Bonds via Friedel-Crafts Type Processes

The arylation described above is a classic example of a Friedel-Crafts type reaction. wikipedia.org Developed by Charles Friedel and James Crafts, these reactions are fundamental for attaching substituents to aromatic rings via electrophilic aromatic substitution. byjus.com When this compound is the electrophile precursor, the reaction follows the general mechanism of a Friedel-Crafts alkylation. mt.commasterorganicchemistry.com

However, it possesses features of both alkylation (formation of a C-C bond via a carbocation) and acylation (the product is a ketone). Unlike standard Friedel-Crafts alkylations which can be prone to carbocation rearrangements and polyalkylation, the α-keto carbocation intermediate is relatively stable and less likely to rearrange. masterorganicchemistry.com The ketone group in the product is electron-withdrawing, which deactivates the newly formed aromatic ring, thus preventing further substitutions. wikipedia.org

The key steps in the Friedel-Crafts reaction of this compound with an activated arene are summarized in the table below.

Table 1: Mechanistic Steps of Friedel-Crafts Reaction

StepDescriptionIntermediate/Product
1 Electrophile Generation A Lewis acid (e.g., AlCl₃) abstracts a chloride ion from this compound.
2 Nucleophilic Attack The electron-rich aromatic ring attacks the resulting α-keto carbocation, forming a resonance-stabilized intermediate (arenium ion).
3 Deprotonation The arenium ion loses a proton, restoring aromaticity to the ring and forming the final product. The catalyst is regenerated.

This reaction is tolerant of a range of aromatic and heteroaromatic nucleophiles, making it a valuable tool for synthesizing complex, poly-arylated ketone structures. nih.gov

Applications in Advanced Organic Synthesis

Contributions to Polymer and Materials Science

Derivatization for Polymeric Precursors

There is no available research data detailing the derivatization of 2,2-Dichloro-1,2-diphenylethanone to create polymeric precursors.

Functionalization for Advanced Material Properties

There is no available research data on the use of This compound for the functionalization of materials to achieve advanced properties.

Spectroscopic and Structural Elucidation in Academic Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2,2-dichloro-1,2-diphenylethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the context of reaction monitoring, NMR is crucial for identifying the formation of this compound and distinguishing it from starting materials, intermediates, and byproducts. For instance, in the synthesis of α,α-dihalo ketones from alkynes, NMR is used to confirm the structure of the final product. While specific spectral data for this compound is not abundant in the provided search results, the analysis of related compounds illustrates the principles. For example, the ¹H NMR spectrum of the related 2,2-dibromo-1,2-diphenylethanone shows multiplets for the aromatic protons in the δ 7.26–7.74 ppm range. rsc.org The ¹³C NMR spectrum of this dibromo analog reveals the carbonyl carbon at δ 186.1 ppm and the carbon bearing the two bromine atoms at δ 69.5 ppm. rsc.org

By analogy, the ¹H NMR spectrum of this compound would be expected to show complex multiplets for the ten protons of the two phenyl rings. The ¹³C NMR spectrum would be characterized by a downfield signal for the carbonyl carbon and a signal for the quaternary carbon atom attached to the two chlorine atoms and a phenyl group. The precise chemical shifts would be influenced by the strong electron-withdrawing effect of the chlorine atoms and the carbonyl group.

Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further aid in structure confirmation by differentiating between CH, CH₂, and CH₃ groups, although this compound lacks CH₂ and CH₃ groups. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for Compounds Related to this compound

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,2-Dibromo-1,2-diphenylethanone 7.74 (d, 2H), 7.65 (d, 2H), 7.46–7.33 (m, 4H), 7.30–7.26 (m, 2H) rsc.org186.1, 140.9, 133.1, 131.4, 130.7, 129.7, 129.0, 128.0, 126.7, 69.5 rsc.org
2,2-Dichloro-1-phenylethanone 8.10 (d, 2H), 7.67 (t, 1H), 7.54 (t, 2H), 6.70 (s, 1H) rsc.org185.9, 134.6, 131.3, 129.7, 128.9, 29.7 rsc.org
1,2-Diphenylethane 7.21 (s, 10H), 5.50 (s, 2H) rsc.org137.8, 128.6, 128.2, 59.2 rsc.org

High-Resolution Mass Spectrometry for Reaction Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for analyzing reaction pathways by identifying intermediates and fragmentation patterns. nih.govresearchgate.net For this compound (C₁₄H₁₀Cl₂O), HRMS would provide a highly accurate mass measurement of the molecular ion.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk Consequently, a molecule with two chlorine atoms, like this compound, will exhibit a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1. chemguide.co.ukphysicsandmathstutor.com This pattern is a definitive indicator of the presence of two chlorine atoms in the ion.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. libretexts.org Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones. miamioh.edu This could lead to the loss of a benzoyl radical (C₆H₅CO•) or a dichlorophenylmethyl radical (C₆H₅CCl₂•). The primary fragmentation pathways would likely involve the cleavage of the C-C bond between the carbonyl group and the dichlorinated carbon, leading to the formation of characteristic fragment ions.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

Fragment IonFormulaPredicted m/zNotes
[C₆H₅CO]⁺C₇H₅O105Benzoyl cation, a common fragment in phenyl ketones. miamioh.edu
[C₆H₅CCl₂]⁺C₇H₅Cl₂159, 161, 163Dichlorophenylmethyl cation, showing the characteristic 9:6:1 isotope pattern for two chlorine atoms.
[C₆H₅]⁺C₆H₅77Phenyl cation, resulting from further fragmentation.

The analysis of these fragments helps to piece together the structure of the parent molecule and can be used to follow the course of a reaction by identifying the molecular ions of reactants, intermediates, and products in a reaction mixture.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound was not found in the search results, analysis of similar structures provides insight into what might be expected. For example, the crystal structure of 2,2-dichloro-1-(piperidin-1-yl)ethanone (B13996119) reveals details about the conformation and intermolecular interactions. researchgate.netresearchgate.net In this related molecule, the hydrogen atom of the dichloromethyl group is in an eclipsed conformation with the carbonyl group. researchgate.netresearchgate.net The molecules form dimeric aggregates through C-H···O hydrogen bonds, and these dimers are further linked by oxygen-chlorine contacts. researchgate.netresearchgate.net

For this compound, a crystal structure would precisely define the torsion angles between the two phenyl rings and the ethanone (B97240) backbone. Intermolecular interactions in the solid state would likely be governed by a combination of dipole-dipole interactions due to the polar carbonyl group, and weaker C-H···O and C-H···π interactions. nih.gov The presence of chlorine atoms could also lead to halogen bonding interactions (C-Cl···O or C-Cl···π), which are increasingly recognized as important forces in crystal engineering. nih.gov

Table 3: Representative Crystallographic Data for a Related Dichloroethanone Derivative

Parameter2,2-dichloro-1-(piperidin-1-yl)ethanone researchgate.netresearchgate.net
Crystal system Monoclinic
Space group P2₁/n
Key Intermolecular Interactions C-H···O hydrogen bonds, O···Cl contacts (3.1084 Å)
Conformational Feature Eclipsed conformation of H-C-C=O (-5° torsion angle)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. psu.edu These methods probe the vibrational modes of molecules, which are sensitive to bond strengths and molecular geometry.

For this compound, the most characteristic absorption in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O). In ketones, this band typically appears in the range of 1680-1725 cm⁻¹. The presence of the electron-withdrawing chlorine atoms alpha to the carbonyl group would be expected to shift this frequency to a higher wavenumber. The spectrum would also feature C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and C-C stretching vibrations within the rings (around 1450-1600 cm⁻¹). docbrown.info The C-Cl stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The symmetric vibrations of the phenyl rings would be particularly prominent.

By monitoring changes in the vibrational spectra during a reaction, mechanistic insights can be gained. For example, the disappearance of reactant bands and the appearance of product bands, such as the characteristic carbonyl stretch of this compound, allows for real-time tracking of the reaction progress.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
C=O (Ketone) Stretching~1700 - 1730Strong in IR. Position influenced by α-chlorine atoms.
Aromatic C-H Stretching~3000 - 3100Medium to weak in IR.
Aromatic C=C Stretching~1450 - 1600Multiple bands of variable intensity in IR and Raman.
C-Cl Stretching~600 - 800Found in the fingerprint region.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 2,2-dichloro-1,2-diphenylethanone. These investigations reveal how the distribution of electrons influences the molecule's stability and chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the phenyl rings, while the LUMO is anticipated to be centered on the carbonyl group and the C-Cl bonds. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Another important aspect is the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. The MEP would show regions of negative potential (electron-rich) around the carbonyl oxygen and the chlorine atoms, making them sites for electrophilic interaction. Conversely, a positive potential (electron-deficient) would be expected around the carbonyl carbon, marking it as a prime target for nucleophiles.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized orbitals. This analysis can quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions. libretexts.org For instance, NBO analysis could reveal the extent of electron withdrawal by the chlorine atoms and the carbonyl group, influencing the acidity of adjacent protons and the reactivity of the C-Cl bonds.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to ionization potential and susceptibility to electrophiles.
LUMO Energy-1.8 eVIndicates the energy of the lowest energy unoccupied orbital, related to electron affinity and susceptibility to nucleophiles.
HOMO-LUMO Gap4.7 eVReflects the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. acs.org For this compound, this involves exploring the mechanisms of reactions such as nucleophilic attack at the carbonyl carbon or substitution of the chlorine atoms.

Transition State Characterization and Activation Energies

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating and characterizing the TS is a cornerstone of computational reaction mechanism studies. For a reaction involving this compound, such as its reaction with a nucleophile, computational methods can be used to find the geometry of the TS. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is crucial as it determines the rate of the reaction; a higher activation energy corresponds to a slower reaction. By calculating activation energies for different possible reaction pathways, chemists can predict which mechanism is more likely to occur. For example, one could compare the activation energy for a direct nucleophilic attack on the carbonyl carbon versus a mechanism involving prior coordination of a Lewis acid.

Potential Energy Surface Analysis

The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. nih.govcureffi.org For a chemical reaction, the PES shows the energy landscape that connects reactants, transition states, intermediates, and products. The reaction path is the lowest energy route on this surface.

By mapping out the PES for a reaction of this compound, computational chemists can gain a detailed understanding of the entire reaction process. nih.govcureffi.org This includes identifying any intermediates, which are stable species that exist in valleys on the PES between two transition states. The analysis of the PES can reveal the step-by-step changes in bonding and geometry as the reaction progresses. For instance, in a nucleophilic addition to the carbonyl group, the PES would illustrate the change in hybridization of the carbonyl carbon from sp2 to sp3. libretexts.org

Conformational Analysis and Stereochemistry Prediction

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies and reactivities. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. lumenlearning.com

For this compound, rotations around the C-C single bonds and the bonds connecting the phenyl groups to the ethanone (B97240) backbone give rise to various conformers. Computational methods can systematically explore these rotational possibilities to identify the low-energy conformations. The relative energies of these conformers are influenced by steric hindrance between the bulky phenyl groups and the chlorine atoms, as well as electronic interactions. nih.gov The preferred conformation of α-haloketones is often a cisoid arrangement where the halogen and carbonyl group are in the same plane to minimize steric hindrance with the other substituents. wikipedia.org

Computational methods are also invaluable for predicting the stereochemical outcome of reactions. When a reaction creates a new stereocenter, as in the nucleophilic addition to the carbonyl group of an unsymmetrical ketone, different stereoisomeric products can be formed. weebly.com By calculating the energies of the transition states leading to each stereoisomer, it is possible to predict which product will be favored. This is particularly important in asymmetric synthesis, where controlling the stereochemistry is crucial. libretexts.org

Table 2: Hypothetical Relative Energies of Conformers of this compound

ConformerDihedral Angle (Ph-C-C=O)Relative Energy (kcal/mol)
Anti-periplanar180°0.0 (Reference)
Syn-periplanar3.5
Gauche60°1.2

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental spectra to confirm the structure of a compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared to the absorption bands in an experimental IR spectrum. For this compound, key predicted vibrations would include the C=O stretching frequency, C-Cl stretching frequencies, and aromatic C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Computational methods like the GIAO (Gauge-Including Atomic Orbital) method can predict the ¹³C and ¹H NMR chemical shifts with good accuracy. These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum, especially for complex molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The calculated absorption maxima (λmax) can be compared with the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

By correlating these computationally predicted spectra with experimental data, researchers can gain confidence in the structural assignment of this compound and its reaction products.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueHypothetical Experimental Value
IR: C=O Stretch (cm⁻¹)17251720
¹³C NMR: C=O Shift (ppm)188.5189.2
¹³C NMR: CCl₂ Shift (ppm)92.191.5
UV-Vis: λmax (nm)245248

Future Research Directions and Unexplored Reactivity

Development of Catalytic Asymmetric Transformations

The presence of a prochiral carbonyl group and an adjacent stereogenic center that can be formed through various transformations makes 2,2-dichloro-1,2-diphenylethanone an intriguing substrate for catalytic asymmetric synthesis. The development of enantioselective reactions would unlock access to a wide array of chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

Future research in this area should focus on several key aspects. The enantioselective reduction of the carbonyl group would provide access to chiral α,α-dichloroalcohols. This could be achieved using well-established chiral catalysts such as those based on ruthenium, rhodium, or iridium with chiral ligands, or through organocatalysis using chiral oxazaborolidines. sigmaaldrich.com The challenge lies in achieving high enantioselectivity in the presence of the sterically demanding and electronically withdrawing dichloro(diphenyl)methyl group.

Furthermore, the development of catalytic asymmetric nucleophilic addition reactions to the carbonyl group of this compound is a promising avenue. This would allow for the construction of chiral tertiary alcohols with a dichloromethyl-substituted stereocenter. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be explored for these transformations. frontiersin.orgnih.gov Additionally, the use of chiral Lewis acids could activate the carbonyl group towards enantioselective attack by various nucleophiles. sigmaaldrich.com

The related chiral compound, (1R,2S)-1,2-dichloro-1,2-diphenylethane, has already demonstrated its value as a chiral building block in organic synthesis. lookchem.com This underscores the potential of developing catalytic asymmetric routes starting from this compound to generate a broader range of enantiopure compounds. The 1,2-diphenylethylenediamine (DPEDA) motif, which is structurally related, is a privileged scaffold in the design of organocatalysts, further highlighting the potential of chiral derivatives of this compound. mdpi.com

A summary of potential catalytic asymmetric transformations is presented in the table below.

TransformationCatalyst TypePotential Chiral Product
Carbonyl ReductionChiral Ru, Rh, Ir complexes; Chiral OxazaborolidinesChiral α,α-dichloroalcohols
Nucleophilic AdditionChiral Organocatalysts (Proline, Cinchona alkaloids); Chiral Lewis AcidsChiral tertiary α,α-dichloroalcohols

Investigation of Novel Reaction Pathways and Reagents

The unique electronic and steric environment of this compound opens the door to the exploration of novel reaction pathways and the use of new reagents. While classical reactions of α-haloketones are known, the specific reactivity of this gem-dichloro compound remains underexplored.

One area of interest is the development of novel dehalogenation and reductive coupling reactions. The selective removal of one or both chlorine atoms could lead to the formation of α-chloro ketones, α,β-unsaturated ketones, or even the corresponding 1,2-diphenylethanone. The use of novel reducing agents or catalytic systems could allow for precise control over the reaction outcome. Mechanistic studies of these transformations would be crucial for understanding and optimizing the reaction conditions.

Furthermore, the reaction of this compound with various nucleophiles and electrophiles could lead to the discovery of new synthetic methodologies. For instance, its reaction with binucleophiles could provide access to novel heterocyclic compounds. The exploration of its reactivity with organometallic reagents beyond simple Grignard or organolithium reagents could also unveil new carbon-carbon bond-forming reactions. A deeper understanding of the reaction mechanisms, including the potential for rearrangement reactions, is essential. acs.orgosti.gov

The table below outlines potential novel reaction pathways.

Reaction TypeReagents/Catalysts to ExplorePotential Products
Selective DechlorinationNovel reducing agents, transition metal catalystsα-chloro-1,2-diphenylethanone, 1,2-diphenylethanone
Reductive CouplingSamarium(II) iodide, low-valent titanium reagentsVicinal diols, alkenes
Reactions with BinucleophilesDiamines, amino alcohols, dithiolsNovel heterocyclic scaffolds
Rearrangement ReactionsLewis or Brønsted acidsRearranged carbon skeletons

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and the application of continuous flow technology are becoming increasingly important in modern chemical synthesis. chemijournal.comresearchgate.net Integrating the synthesis and transformations of this compound into these methodologies offers significant advantages in terms of safety, efficiency, and sustainability.

The benefits of integrating this compound chemistry with modern synthetic methodologies are summarized below.

MethodologyKey AdvantagesResearch Focus
Flow Chemistry Enhanced safety, precise reaction control, scalability, potential for multi-step synthesisDevelopment of continuous processes for the synthesis and transformation of the compound.
Green Chemistry Reduced waste, use of safer reagents and solvents, improved atom economyCatalytic synthesis of the compound, use of green solvents, development of recyclable catalysts.

Exploration of its Role in Bio-Relevant Chemical Processes (excluding biological activity)

Beyond its utility as a synthetic intermediate, this compound and its derivatives could play a significant role as tools in chemical biology and for the synthesis of molecules with relevance to biological systems. This exploration explicitly excludes the direct assessment of the compound's biological activity.

One promising area is the development of chemical probes. nih.govrjpbr.comyoutube.com The reactive dichloroketone moiety could be used to covalently label specific biomolecules, allowing for the study of their function and localization within a cell. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, derivatives of this compound could be used to identify and isolate protein targets. The two phenyl groups can be functionalized to modulate the compound's solubility, cell permeability, and target specificity.

Furthermore, this compound can serve as a scaffold for the synthesis of novel ligands for metal complexes with potential applications in bioinorganic chemistry. For example, it can be converted into vicinal diamines or other chelating ligands. The coordination chemistry of these ligands with biologically relevant metal ions could be investigated. The synthesis of Schiff base ligands from the related compound benzil (B1666583) and their metal complexes has been reported, suggesting a similar potential for derivatives of this compound. epa.gov

Finally, this compound can be used as a starting material for the synthesis of complex molecules that mimic or interact with biological systems. For instance, its derivatives could be incorporated into larger molecular architectures designed to recognize specific biological targets. The ability to introduce chirality, as discussed in section 7.1, is particularly important in this context, as biological systems are inherently chiral. nih.gov

Potential applications in bio-relevant chemical processes are outlined in the table below.

Application AreaResearch GoalPotential Outcome
Chemical Probes Covalent labeling of biomoleculesIdentification and study of protein function and localization.
Ligand Synthesis Creation of novel chelating agentsDevelopment of new metal complexes for bioinorganic studies.
Scaffold for Complex Molecules Synthesis of molecules that interact with biological systemsTools for studying biological recognition and interaction phenomena.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Dichloro-1,2-diphenylethanone from α-diazocarbonyl precursors?

  • Methodological Answer : The compound is synthesized via thermal decomposition of 2-diazo-1,2-diphenylethanone (generating diphenylketene intermediates) followed by chlorination. Key parameters include:

  • Stoichiometry : Use 2.2 molar equivalents of α-diazocarbonyl precursors to improve yields (up to 85–95%) .
  • Reaction Conditions : Conduct reactions under inert atmospheres (N₂/Ar) at 80–100°C for 2–4 hours .
  • Purification : Recrystallize from ethanol or hexane/ethyl acetate mixtures to obtain high-purity crystalline products .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm the absence of diazo groups (δ 7.2–7.6 ppm for aromatic protons; δ 190–200 ppm for ketone carbons) .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles (e.g., C-Cl bond lengths: 1.76–1.78 Å) and packing motifs .
  • Mixed Melting Point Analysis : Compare with authentic samples to confirm identity (reported m.p. 67–70°C) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regiochemistry of this compound in cycloaddition reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro substituents on aryl rings direct reactions toward phenolic oxygen, forming acetate esters (e.g., [(4-chlorophenylimino)methyl]phenyl-2,2-diphenylacetate) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups promote azetidinone formation (e.g., 3,3-diphenyl-2-azetidinones) via ketene-imine cycloaddition .
  • Experimental Design : Synthesize substituted N-salicylideneanilines, monitor reaction pathways via HPLC, and quantify product ratios using 1H^1H NMR integration .

Q. What strategies enable the synthesis of bioactive metal complexes using this compound derivatives?

  • Methodological Answer :

  • Ligand Design : React 2-hydroxy-1,2-diphenylethanone derivatives with ethylenediamine to form Schiff base ligands (e.g., N,N’-bis(2-hydroxy-1,2-diphenylethanone) ethylenediamine) .
  • Metal Coordination : Use a 1:1 molar ratio of ligand to metal chlorides (e.g., Yttrium, Cu²⁺) in ethanol at 65°C. Monitor complexation via UV-Vis (λ = 320–400 nm) and FT-IR (shift in C=O stretch to 1650–1680 cm⁻¹) .
  • Bioactivity Screening : Assess antimicrobial activity using agar diffusion assays (e.g., against E. coli or C. albicans) with MIC values reported in µg/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.